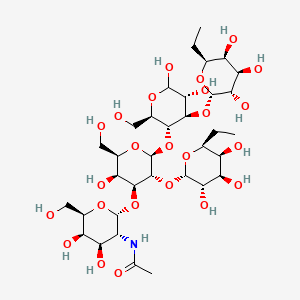

blood group A antigen pentaose type 1

Beschreibung

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO24/c1-4-10-16(40)21(45)23(47)32(52-10)58-28-25(49)30(50)51-14(8-38)26(28)56-34-29(59-33-24(48)22(46)17(41)11(5-2)53-33)27(19(43)13(7-37)55-34)57-31-15(35-9(3)39)20(44)18(42)12(6-36)54-31/h10-34,36-38,40-50H,4-8H2,1-3H3,(H,35,39)/t10-,11-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22+,23-,24-,25+,26+,27-,28+,29+,30?,31+,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSSOBJOMCQZRC-HTWCDCFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)CC)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)CC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

865.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Genetic Regulation of Blood Group a Antigen Pentaose Type 1

Role in Cell-Cell Recognition

Blood group antigens, as surface molecules, are positioned to participate in cell-cell interactions. glycoforum.gr.jp Research has suggested a role for ABO blood group antigens in cell adhesion. glycoforum.gr.jp For example, studies on frog blastula cells demonstrated that antibodies targeting the blood group B epitope could block calcium-dependent cell-cell adhesion, indicating that these carbohydrate structures can be critical for intercellular binding in certain biological contexts. glycoforum.gr.jp

Involvement in Pathogen Binding

Blood group antigens can act as receptors for various pathogens, including viruses, bacteria, and parasites, influencing host susceptibility to infection. nih.govwikipedia.org The A antigen has been specifically implicated in interactions with several pathogens. For instance, the level of A antigen on red blood cells can affect the severity of Plasmodium falciparum malaria by influencing the formation of "rosettes," where infected red cells bind to uninfected ones. nih.gov Higher levels of A antigen create tighter rosettes that are more resistant to disruption by antibodies. nih.gov Furthermore, some viruses, such as rotavirus and SARS-CoV-1, have been shown to interact with A-type histo-blood group antigens, and these interactions can be inhibited by anti-A antibodies. nih.gov

Immunological Recognition

Carbohydrate-Specific Humoral Immunity

Humoral immunity against carbohydrate antigens like the blood group A antigen is a well-established phenomenon. The immune system develops antibodies against the ABO antigens that are not present on an individual's own cells. nih.gov These naturally occurring antibodies are known as isoagglutinins. nih.gov

Antibody Formation: Individuals with blood group B or O possess anti-A antibodies in their serum. nih.gov The production of these antibodies is thought to be stimulated by exposure to A-like antigens present in the environment, such as on the surface of bacteria or in certain foods. nih.gov

Antibody Classes: These naturally occurring anti-A antibodies are typically of the immunoglobulin M (IgM) class, though IgG antibodies can also be present. wikipedia.orgnih.govnih.gov IgM antibodies are potent activators of the complement system, leading to the rapid destruction of incompatible red blood cells. nih.gov

Clinical Relevance: The reaction between anti-A antibodies and the A antigen is the basis for ABO blood typing, where agglutination (clumping) of red blood cells indicates the presence of the A antigen. alivedx.com This interaction is of paramount importance in blood transfusion, as transfusing A-type blood to a recipient with anti-A antibodies can cause a severe and potentially fatal hemolytic transfusion reaction. nih.gov

Table 2: Research Applications of Anti-Blood Group A Antigen Antibodies

| Application | Description | Source |

|---|---|---|

| Immunohistochemistry | Used to detect the presence and location of the A antigen in tissue samples. | thermofisher.com |

| Flow Cytometry | Enables the identification and quantification of cells expressing the A antigen. | thermofisher.com |

| ELISA | A quantitative assay to detect the presence of the A antigen or anti-A antibodies. | thermofisher.com |

| Agglutination Assays | The fundamental technique for blood typing, identifying the A blood group. | alivedx.comthermofisher.com |

Compound Names Table

Glycan-Mediated Host-Pathogen Interactions

The expression of histo-blood group antigens (HBGAs) like the blood group A antigen on mucosal surfaces makes them a primary target for pathogens seeking to colonize and infect the host. nih.govnih.govasm.org These glycans can serve as receptors or co-receptors, facilitating the attachment and entry of a wide array of viruses and bacteria. nih.govasm.orgresearchgate.net

Several viruses utilize the blood group A antigen as an anchor point to infect host cells. The specificity of this interaction can influence an individual's susceptibility to infection.

Rotaviruses: These are a major cause of severe diarrhea in young children. plos.org Studies have shown that rotavirus susceptibility is linked to an individual's HBGA profile. nih.gov Specifically, rotavirus genotypes such as G1P wikipedia.org, G9P wikipedia.org, and G12P wikipedia.org predominantly infect children who are secretors, with those having blood group A being significantly more prone to rotavirus gastroenteritis than those with blood group O. nih.gov The viral spike protein VP8* of common human rotavirus strains recognizes fucosylated HBGAs, including the H type 1 antigen which is a precursor to the A antigen. nih.govnih.gov

Noroviruses: As a significant cause of acute gastroenteritis, noroviruses also recognize human HBGAs as receptors for infection. nih.govnih.gov The interaction is highly strain-specific, with different norovirus strains exhibiting distinct binding patterns to various HBGAs. nih.gov Some strains are classified within an "A/B binding group," indicating their ability to recognize A and/or B antigens, which plays a crucial role in their evolution and the host's susceptibility. nih.govnih.gov

SARS-CoV-2: A compelling body of research indicates a direct link between blood group A and an increased risk of SARS-CoV-2 infection. transfusionnews.comnih.govnews-medical.net The virus's receptor-binding domain (RBD) preferentially binds to blood group A antigen pentaose type 1 expressed on respiratory epithelial cells. transfusionnews.comtechnologynetworks.com This interaction is thought to enhance viral binding and infection. nih.gov Studies have demonstrated that cells engineered to express blood group A are significantly more likely to be infected with SARS-CoV-2 variants, including the ancestral Wuhan-Hu-1, Delta, and Omicron strains, compared to cells expressing the blood group O antigen (H antigen). nih.govnews-medical.net This suggests the A antigen acts as an accessory receptor, facilitating the virus's engagement with the primary ACE2 receptor. news-medical.nettechnologynetworks.com

| Virus | Key Findings | Primary Viral Protein Involved | References |

|---|---|---|---|

| Rotavirus | Individuals with blood group A are more susceptible to infection by common P wikipedia.org genotypes. | VP8* domain of the VP4 spike protein | nih.govnih.gov |

| Norovirus | Certain strains specifically recognize and bind to A/B antigens, influencing host range. | Protruding (P) domain of the capsid protein | nih.govnih.gov |

| SARS-CoV-2 | The viral RBD preferentially binds to type 1 A antigen on respiratory epithelial cells, enhancing infection. | Receptor-Binding Domain (RBD) of the Spike protein | transfusionnews.comnih.govnews-medical.nettechnologynetworks.com |

Group A Streptococcus (GAS): Streptococcus pyogenes, or Group A Strep, is a human pathogen responsible for numerous infections ranging from pharyngitis to severe invasive diseases. nih.govnih.govcdc.gov The oral epithelial tract, a primary site for GAS colonization, is rich in HBGAs. nih.govnih.gov Research has identified that the M1 protein, a key virulence factor of the highly pathogenic M1T1 GAS clone, functions as a high-affinity receptor for blood group antigens. nih.govnih.gov This protein shows a strong binding affinity for several galactose-containing structures, including blood group A antigens. nih.gov This interaction suggests a mechanism for GAS attachment to host cells and proposes a link between an individual's blood group and their susceptibility to colonization by this bacterium. nih.govnih.gov

Pathogen adherence is the critical first step in establishing an infection. mdpi.com The blood group A antigen pentaose type 1, due to its strategic location on mucosal cell surfaces, often serves as the molecular dock for this initial interaction.

Viral Adherence: For SARS-CoV-2, the binding of the viral RBD to the A antigen on respiratory cells is believed to increase the efficiency of the virus in attaching to the cell surface. technologynetworks.comresearchgate.net This enhanced adherence may facilitate the subsequent, more permanent binding to the ACE2 receptor, which is required for viral entry into the cell. news-medical.nettechnologynetworks.com

Bacterial Adherence: In the case of Group A Streptococcus, the adherence mechanism involves the M1 surface protein. nih.govnih.gov Deletion mutagenesis studies have shown that the B repeat domains within the M1 protein are responsible for mediating the binding to glycan structures like the blood group A antigen. nih.gov By binding to these antigens on oral epithelial cells, GAS can successfully colonize the throat, a crucial step for causing diseases like streptococcal pharyngitis. nih.gov

Cell Recognition and Cellular Processes

Beyond pathogenesis, the blood group A antigen is integral to normal physiological functions, including cell-to-cell communication and tissue organization. Its specific expression patterns are fundamental to these roles.

The A antigen is not confined to red blood cells; it is widely distributed on the surfaces of various other cell types, particularly epithelial and endothelial cells. wikipedia.orgnih.govnih.gov

Epithelial Cells: ABO antigens are expressed on epithelial cells throughout the body, including in the salivary glands, gastrointestinal tract, and respiratory tract. nih.govnih.gov The expression in epithelial cells is a regulated process, dependent on a specific transcription factor known as Elf5. nih.gov This tissue-specific expression underscores the antigen's role in the function of these secretory and barrier tissues. nih.govnih.gov

Endothelial Cells: The endothelium, the thin layer of cells lining blood vessels, also expresses blood group A antigen. nih.gov This expression can be highly variable among individuals with blood group A, with some showing significantly higher levels of antigen on their cardiac endothelium than others. nih.gov This variation in expression on the vascular endothelium is believed to have implications for processes involving cell adhesion and inflammation. nih.govnih.gov

| Cell Type | Location/Details of Expression | Functional Relevance | References |

|---|---|---|---|

| Epithelial Cells | Abundantly distributed on mucosal epithelia of the respiratory and intestinal tracts. Expression is regulated by the Elf5 transcription factor. | Serves as a barrier and an interaction point for host-microbe communication. Acts as a pathogen receptor. | nih.govtransfusionnews.comnih.gov |

| Endothelial Cells | Expressed on the surface of cells lining blood vessels, including cardiac microvasculature. Expression level is variable between individuals. | Involved in inflammatory responses and cell adhesion. Potential role in transplantation outcomes. | nih.govnih.gov |

Blood group antigens, as part of the glycocalyx, contribute to the complex interactions between cells. isbtweb.org

Cell-Cell Adhesion: Blood group antigens are located on membrane proteins that can function as adhesion molecules. nih.govasm.orgisbtweb.org The ABO gene's activity has been linked to the circulation levels of cellular adhesion molecules (CAMs), such as E-selectin and P-selectin. nih.gov These molecules are expressed on the vascular endothelium and are crucial for recruiting leukocytes during an inflammatory response, highlighting an indirect role of the blood group A antigen in modulating cell adhesion processes. nih.gov

Cellular Signaling: Blood group antigens can participate in signal transduction through their association with membrane microdomains. nih.govasm.org Furthermore, it has been suggested that ABH antigens may serve as early immunomorphologic markers for the differentiation of mesenchymal cells into endothelial cells, thereby specifying the location of future blood vessels during fetal development. dadamo.com This indicates a potential role in signaling pathways that guide morphogenesis and tissue organization. dadamo.com

Developmental Expression Patterns

The expression of ABO blood group antigens, including the A antigen, is a dynamic process that begins early in development and continues to mature postnatally. researchgate.net While present on fetal red blood cells, the quantity of these antigens is significantly lower than in adults. nih.gov Studies indicate that newborns may express only about 50% of the adult levels of ABO(H) antigens on their red blood cells. nih.gov The full expression of these antigens is typically achieved between two to four years of age. nih.gov

The developmental profile of blood group antigens in infants up to 12 months shows a progressive increase in antigen expression. Research comparing infants from 28 days to 6 months and those from 6 to 12 months reveals that the latter group has an antigen expression profile more similar to that of adults. researchgate.net This gradual maturation of antigen expression is a critical aspect of developmental immunology. researchgate.net

The expression of blood group A antigen is not limited to red blood cells. It is also found on a wide array of human tissues, including most epithelial and endothelial cells. nih.govkarger.com In individuals known as "secretors," a soluble form of the A antigen is present in bodily fluids such as saliva, with the exception of cerebrospinal fluid. nih.gov The expression is cell-type specific, occurring in cells of the erythroid and epithelial lineages but not in fibroblasts. karger.com

Interactions with Lectins and Glycan-Binding Proteins

Lectins are carbohydrate-binding proteins that exhibit high specificity for particular sugar moieties. researchgate.netirte.com This specificity allows them to serve as valuable tools in the identification and characterization of blood group antigens. researchgate.netnih.gov The interaction between lectins and the blood group A antigen is a prime example of this molecular recognition.

Several lectins have been identified that specifically bind to the blood group A antigen. These interactions are so specific that they can be used for blood typing, often with a precision comparable to that of monoclonal antibodies. nih.gov The ability of multivalent lectins to bind to sugar structures on the surface of red blood cells leads to agglutination, a clumping of cells that is a visible marker of the interaction. researchgate.net

The following table details some of the lectins known to interact with the blood group A antigen:

| Lectin Source | Specificity | Application | Reference |

| Dolichos biflorus | Anti-A1 | Differentiates A1 and A2 subgroups | researchgate.netnih.govbbguy.org |

| Vicia cracca | Anti-A | Potent anti-A activity | researchgate.net |

| Phaseolus limensis (Lima bean) | Anti-A | Antigen A specific | irte.com |

| Helix pomatia | Anti-A | Binds to A antigen in mucous and goblet cells | nih.gov |

The interaction of these lectins with the A antigen is not only useful for blood typing but also for studying the distribution and function of this antigen in various tissues. For instance, lectins have been used to investigate the cellular source of glycoproteins in human bronchial fluid, revealing that mature mucins carrying the A antigen are produced by mucous and goblet cells. nih.gov

Beyond plant-derived lectins, the blood group A antigen can also be recognized by glycan-binding proteins expressed by various organisms, including microbes. For example, the adhesion of certain pathogens can be influenced by the presence of specific blood group antigens on host cell surfaces. dadamo.com This highlights the broader biological significance of these interactions in the context of host-pathogen relationships.

The specificity of lectin binding has also been instrumental in differentiating subtypes of the A antigen, such as A1 and A2. nih.gov The A1 phenotype is characterized by a higher density of A antigen sites on red blood cells compared to the A2 phenotype. nih.gov The lectin from Dolichos biflorus is particularly effective in distinguishing between these two subgroups. bbguy.org

Advanced Research Methodologies and Future Directions in Blood Group a Antigen Pentaose Type 1 Studies

Glycochemical Synthesis Strategies

The controlled and scalable synthesis of complex oligosaccharides like the blood group A antigen is fundamental for detailed biological studies. Pure, structurally defined glycans are essential for creating tools like glycan probes and microarrays. Chemical synthesis provides a powerful route to obtaining these molecules, and modern strategies often incorporate enzymatic steps for enhanced efficiency and stereoselectivity. arkat-usa.org

Chemoenzymatic synthesis combines the versatility of chemical methods for creating core structures with the high specificity of enzymes for subsequent glycosylation steps. This approach circumvents many challenges associated with purely chemical synthesis, such as the need for extensive protecting group manipulations and the difficulty in achieving perfect stereocontrol.

The synthesis of blood group antigens typically begins with the chemical construction of a precursor oligosaccharide, often the H-antigen structure, which serves as the acceptor substrate. researchgate.net The crucial final step involves the enzymatic transfer of an N-acetylgalactosamine (GalNAc) residue to the terminal galactose (Gal) of the H-antigen precursor. This reaction is catalyzed by a specific glycosyltransferase, the blood group A-specific α-1,3-N-acetylgalactosaminyltransferase (GTA). nih.govglycopedia.eu This enzyme uses a nucleotide sugar donor, UDP-GalNAc, to precisely install the GalNAc in an α(1,3)-linkage, forming the A-determinant. glycopedia.eu The use of enzymes like GTA ensures the correct anomeric configuration (α) and linkage position (1→3), a feat that is often low-yielding and complex in purely chemical approaches. nih.govdtu.dk This strategy has been successfully employed to produce blood group A oligosaccharides in good yields for various research applications. nih.gov

| Enzyme | Role in Synthesis | Substrate(s) | Product |

| α-1,3-N-acetylgalactosaminyltransferase (GTA) | Catalyzes the final step in creating the A-antigen determinant. nih.govglycopedia.eu | H-antigen (Fucα1-2Galβ-R) + UDP-GalNAc | A-antigen (GalNAcα1-3[Fucα1-2]Galβ-R) |

| Fucosyltransferases (e.g., FUT1) | Creates the H-antigen precursor required for GTA activity. researchgate.netdtu.dk | Type 1 Chain (Galβ1-3GlcNAc-R) + GDP-Fucose | H-antigen Type 1 (Fucα1-2Galβ1-3GlcNAc-R) |

Synthetically produced blood group A antigen pentaose type 1 can be chemically modified to generate probes and derivatives essential for studying its biological interactions. These tools are designed to detect, quantify, and visualize the antigen's binding to proteins, antibodies, or cells.

A common strategy involves attaching a functional linker or tag to the reducing end of the oligosaccharide. Examples of such derivatives include:

Fluorescent Probes: The antigen can be conjugated to a fluorophore, such as methylumbelliferone, creating a reporter molecule. nih.gov These probes are invaluable for developing high-throughput screening assays to identify enzymes that cleave the antigen or to quantify binding events in solution. nih.gov

Biotinylated Derivatives: Attaching a biotin (B1667282) molecule to the glycan allows for strong and specific binding to streptavidin. nih.gov This system is widely used in pull-down assays, surface plasmon resonance (SPR), and enzyme-linked immunosorbent assays (ELISA) to study interactions with glycan-binding proteins.

Protein Conjugates: The pentaose can be covalently linked (grafted) to carrier proteins like Bovine Serum Albumin (BSA), Human Serum Albumin (HSA), or Keyhole Limpet Hemocyanin (KLH). elicityl-oligotech.com These glycoconjugates are often used as immunogens to generate specific antibodies or in immunological assays to detect anti-A antibodies.

Surface-Active Reagents: Conjugation to molecules like N-hydroxysuccinimide (NHS) esters creates a reactive derivative that can be used to chemically label proteins on the surface of living cells, enabling the study of antigen recognition in a more native environment. researchgate.net

| Derivative Type | Functional Tag | Typical Application(s) |

| Fluorescent Probe | Methylumbelliferone | High-throughput screening (HTS) of enzymes, fluorescence-based binding assays. nih.gov |

| Biotinylated Probe | Biotin | ELISA, Surface Plasmon Resonance (SPR), affinity purification. nih.gov |

| Protein Conjugate | BSA, KLH, OVA | Antibody production, immunological assays, vaccine development. elicityl-oligotech.com |

| Cell Labeling Reagent | NHS Ester | Covalent modification of cell surface proteins for functional studies. researchgate.net |

Analytical Techniques for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and definitive techniques for the complete structural elucidation of oligosaccharides in solution. csirhrdg.res.in Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to piece together the molecule's complex architecture.

Key information derived from NMR includes:

Anomeric Configuration: The chemical shift and coupling constant (³J(H1,H2)) of the anomeric proton (H-1) of each sugar residue unambiguously determine whether the glycosidic linkage is α or β.

Linkage Position: Through-bond correlations observed in 2D NMR experiments, such as HMBC, identify which carbon atom of the adjacent sugar is involved in the glycosidic bond.

Sequence and Composition: By systematically connecting the sugar residues and identifying their characteristic spin systems, the complete sequence can be determined.

Conformational Analysis: NMR studies on various ABO antigen subtypes have shown very few differences in their proton chemical shifts and coupling constants, suggesting that they adopt nearly identical conformations in solution. nih.gov This information is crucial for understanding how these antigens are presented for molecular recognition.

| NMR Parameter | Information Provided |

| ¹H Chemical Shift (δ) | Identifies specific protons, especially the anomeric (H-1) protons. |

| ¹³C Chemical Shift (δ) | Identifies specific carbons, including those involved in glycosidic linkages. nih.gov |

| Coupling Constants (J) | Determines stereochemistry, such as the α or β configuration of anomeric centers. nih.gov |

| 2D Correlations (COSY, HSQC, HMBC) | Establishes connectivity between protons and carbons to determine sequence and linkage. |

Mass spectrometry (MS) is an indispensable tool for glycan analysis, providing rapid and highly sensitive determination of composition and sequence. rockefeller.edu For oligosaccharides, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. nih.gov

Tandem mass spectrometry (MS/MS) is particularly informative. In this method, a specific parent ion corresponding to the oligosaccharide is selected and fragmented, usually via collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. A key finding is that negative-ion ESI-CID-MS/MS is highly effective for characterizing blood group antigens. nih.gov This method produces unique and diagnostic fragment ions, specifically from D- and ⁰,²A-type cleavages, which are crucial for assigning both the blood group determinant (A-type) and the underlying chain type (type 1). nih.govnih.gov Chemical derivatization, such as permethylation, can be used to improve ionization efficiency and obtain more reliable fragmentation data. rockefeller.edunih.gov

| MS Technique | Ionization Method | Key Information Obtained |

| ESI-MS/MS | Electrospray Ionization | Provides molecular weight, composition, and sequence information. Negative-ion mode is diagnostic for blood group antigens. nih.gov |

| MALDI-MS | Matrix-Assisted Laser Desorption/Ionization | High-throughput determination of molecular weight and composition, often used for screening. rockefeller.edu |

| LC-MS | Liquid Chromatography coupled to MS | Separates complex mixtures of glycans before MS analysis, allowing for characterization of isomers. acs.org |

| CID | Collision-Induced Dissociation | Fragmentation method that breaks glycosidic bonds to reveal sequence and linkage details. nih.gov |

Glycan microarray technology offers a high-throughput platform for investigating the binding specificity of glycans. creative-biolabs.com In this approach, a collection of different glycans, including the blood group A antigen pentaose, are covalently immobilized in an ordered pattern on a solid surface, typically a glass slide. nih.gov This "glycan chip" can then be incubated with biological samples, such as purified proteins (lectins, antibodies), serum, or cell lysates, to profile binding interactions. creative-biolabs.com

Binding events are typically detected using a fluorescent label. For example, a protein of interest might be fluorescently tagged, or a secondary fluorescent antibody could be used to detect bound primary antibodies from a serum sample. Lectin microarrays, which use a panel of plant- or animal-derived glycan-binding proteins, have successfully distinguished between ABO blood groups and even their subgroups based on subtle differences in their binding profiles. ashpublications.org Specifically, lectins such as Dolichos biflorus agglutinin (DBA), Vicia villosa agglutinin (VVA), and Helix pomatia agglutinin (HPA) are known to bind preferentially to the blood group A antigen and are used in these arrays. ashpublications.orgzbiotech.com This technology is a powerful tool for discovering new glycan-binding partners and for profiling immune responses against carbohydrate antigens. nih.gov

| Technology | Principle | Application in Blood Group A Antigen Studies |

| Glycan Microarray | Immobilized glycans are probed with fluorescently labeled samples (proteins, antibodies). creative-biolabs.com | Profiling the binding of antibodies or glycan-binding proteins to the A antigen. nih.govfrontiersin.org |

| Lectin Microarray | Immobilized lectins are probed with fluorescently labeled glycoproteins or cells. | Characterizing the glycan profile on cells, including the density and presentation of the A antigen. ashpublications.org |

| Key A-Binding Lectins | Dolichos biflorus agglutinin (DBA), Helix pomatia agglutinin (HPA), Vicia villosa agglutinin (VVA). | Used as specific probes for detecting the A antigen in various assay formats, including microarrays. ashpublications.orgzbiotech.com |

Computational Modeling and Glycoinformatics

The study of the blood group A antigen pentaose type 1 has been significantly enhanced by the application of computational tools. These methods provide insights into the antigen's structure, dynamics, and interactions at a molecular level, complementing experimental data.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. mdpi.com By applying classical mechanical equations of motion, MD simulations provide a detailed view of the conformational landscape of glycans like the blood group A antigen pentaose type 1. mdpi.comelicityl-oligotech.com These simulations can reveal the inherent flexibility of the oligosaccharide, predict its dominant three-dimensional shapes in solution, and analyze its interactions with other molecules.

In practice, setting up an MD simulation involves several key steps. The system, containing the glycan, is solvated using a water model such as TIP3P and ionized to a physiological concentration. nih.gov The interactions between atoms are governed by a set of parameters known as a force field, with CHARMM36 being a common choice for biomolecular systems. nih.gov The simulation then proceeds by calculating the forces on each atom and integrating Newton's laws of motion over short time steps, often on the scale of femtoseconds.

Through MD simulations, researchers can investigate:

Conformational Preferences: The pentaose is not a rigid structure. MD can map its various folded and extended states and the energy barriers between them.

Interaction Dynamics: When studying the binding of the antigen to a protein, such as a lectin or an antibody, MD simulations can elucidate the stability of intermolecular hydrogen bonds, salt bridges, and hydrophobic interactions that are critical for recognition and binding affinity. nih.gov

Solvent Effects: The role of surrounding water molecules in mediating the structure of the glycan and its interactions can be explicitly modeled.

While large-scale conformational changes require long simulation times, even short simulations can evaluate the stability of interactions observed in experimentally determined structures, such as those from X-ray crystallography. elicityl-oligotech.comnih.gov

Glycan Database Utilization and Development

Glycoinformatics relies on specialized databases that curate and organize the vast amount of data generated by glycomics research. These resources are indispensable for researchers studying the blood group A antigen pentaose type 1. They provide integrated information on glycan structures, the enzymes involved in their synthesis (glycosyltransferases), their known biological functions, and their interactions. glycopedia.eu

The development of comprehensive, integrated databases is a key focus in the field. Projects like GlyGen aim to harmonize data from multiple international sources, allowing for complex queries that would be impossible using any single database. glycopedia.eu This integration is crucial for building a complete picture of a glycan's role, from its synthesis to its function in cellular processes. glycopedia.eugenome.jp

Interactive Table: Major Glycan Databases Select a database from the dropdown to see its primary function and a link to its resource.

| Database | Primary Function | Resource |

|---|---|---|

| GlyGen | Integrates and harmonizes data from multiple international carbohydrate and glycoconjugate sources. glycopedia.eu | https://www.glygen.org/ |

| KEGG GLYCAN | A collection of glycan structures integrated with KEGG pathway maps, including those for biosynthesis and metabolism. genome.jp | https://www.genome.jp/kegg/glycan/ |

| UniCarbKB | A curated and annotated database of glycan structures derived from glycoproteins, based on scientific literature. glycopedia.eu | http://www.unicarbkb.org/ |

| Glyco3D | A portal providing 3D structural information for mono-, oligo-, and polysaccharides, as well as carbohydrate-recognizing proteins. glycopedia.eu | http://glyco3d.cermav.cnrs.fr/ |

| CAZy | The Carbohydrate-Active enZymes database, which classifies enzymes that synthesize, modify, or degrade glycosidic bonds. glycopedia.eu | http://www.cazy.org/ |

| SugarBindDB | A database of known carbohydrate sequences to which pathogenic organisms adhere via lectins or adhesins. glycopedia.eu | No direct link available in results. |

For the blood group A antigen pentaose type 1, a researcher might use these databases to find its detailed structure, identify the glycosyltransferases responsible for adding the terminal GalNAc and Fucose residues, and search for known protein ligands.

Functional Glycomics Approaches

Functional glycomics seeks to understand the biological roles of glycans. For the blood group A antigen pentaose type 1, this involves identifying its binding partners and deciphering the cellular events that follow these interactions.

Investigating Biological Ligand Binding

The blood group A antigen pentaose type 1 serves as a crucial recognition site for a variety of biological ligands. A key example is its interaction with pathogens. The bacterium Helicobacter pylori, a major cause of gastric ulcers, expresses a Blood group antigen binding Adhesin (BabA) that can bind to blood group antigens expressed on gastric mucosal cells. nih.gov

Another significant interaction is with bacterial toxins. Shiga toxin (STx), for instance, is known to bind to glycans with terminal Galα1-4Gal structures, which are related to blood group antigens. nih.gov Studies have shown that glycoproteins carrying these P1 antigens can function as receptors for STx. nih.gov

To investigate these binding events systematically, researchers employ high-throughput techniques like glycan arrays. In this method, a library of different glycans, including the blood group A antigen pentaose type 1, is immobilized on a surface. nih.gov This array can then be probed with fluorescently labeled proteins, antibodies, or even whole viruses or cells to identify specific binding partners. The blood group A antigen pentaose type 1 is commercially available with various functional linkers (e.g., biotin, fluorescein, azide) to facilitate its use in such binding assays and for affinity chromatography. elicityl-oligotech.comelicityl-oligotech.com

Elucidating Glycan-Mediated Signaling Pathways

The binding of a ligand to the blood group A antigen is often the first step in a cascade of cellular events or signaling pathways. The nature of the molecule to which the glycan is attached—a glycoprotein (B1211001) or a glycolipid—can profoundly influence the outcome of this binding.

Research on the Shiga toxin receptor has shown that while the toxin can bind to its glycan epitope on both glycoproteins and glycolipids, the subsequent intracellular trafficking and cytotoxicity are far more efficient when the receptor is a glycolipid. nih.gov The presence of the ceramide lipid tail appears critical for directing the toxin into a retrograde transport pathway that leads to cell death. When the glycan is part of a glycoprotein, it can act as a decoy, binding the toxin but failing to trigger the same deadly cascade efficiently. nih.gov This demonstrates that the glycan's context is critical in mediating a specific signaling outcome.

Databases like KEGG PATHWAY are valuable tools for exploring the potential roles of glycans in established signaling, cell communication, and immune system pathways. genome.jp By identifying a binding partner for the blood group A antigen, researchers can use these resources to hypothesize how this interaction might connect to known cellular networks.

Emerging Research Areas

The field of glycobiology is rapidly advancing, with new discoveries continually expanding our understanding of the roles of glycans like the blood group A antigen pentaose type 1.

One major emerging area is the discovery and characterization of new blood group systems. Recent work by researchers has led to the identification of the Er and MAL blood group systems, solving decades-old mysteries. nhsbt.nhs.ukeconomictimes.comnih.gov These discoveries were made possible by cutting-edge technologies like whole-exome sequencing and gene-editing. nih.govaabb.org This ongoing exploration of the human "glyco-variome" provides new contexts for understanding the function and evolution of established antigens within the ABO system.

Another exciting frontier is the link between blood group antigens and complex diseases, particularly autoimmune disorders. A recent study utilizing a high-throughput glycan array investigated the repertoire of anti-carbohydrate antibodies (ACAs) in patients with type 1 diabetes (T1D). nih.govnih.gov The research revealed that clusters of ACAs, including those that recognize blood group A and B antigens, were associated with the progression to T1D. nih.govnih.gov This finding suggests that the blood group A antigen could be involved in autoimmune pathogenesis and may serve as a potential biomarker for disease risk and progression, opening up new avenues for diagnostics and therapeutic research. nih.gov

Synthetic Glycan-Based Probes for Biological Research

The transient and often low-affinity nature of carbohydrate-protein interactions necessitates specialized tools for their study. Synthetic glycan-based probes, which are laboratory-synthesized versions of natural carbohydrate structures, have become indispensable for this purpose. For the Blood Group A Antigen Pentaose Type 1, these probes are engineered to facilitate the detection and functional analysis of its binding partners.

A primary application of these synthetic probes is in the development of glycan arrays . In this high-throughput method, the Blood Group A antigen pentaose is chemically synthesized and then covalently attached to a solid surface, such as a glass slide. This array can then be incubated with a biological sample (e.g., cell lysates, purified proteins, or even whole viruses or bacteria) to identify which components specifically bind to the antigen. This technique is instrumental in discovering novel lectins (carbohydrate-binding proteins) and antibodies that recognize the Blood Group A determinant.

Furthermore, synthetic versions of the pentaose can be modified with various tags for use in a range of bioanalytical techniques. These modifications include:

Fluorophores: For use in fluorescence microscopy and flow cytometry to visualize the location of the antigen or its binding partners in or on cells.

Biotin: For use in pull-down assays and surface plasmon resonance (SPR) to isolate and quantify the binding affinity of interacting proteins.

Carrier Proteins: The pentaose can be conjugated to larger proteins, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). These larger glycoconjugates are more effective at eliciting an immune response, making them useful for the production of specific antibodies.

These synthetic probes provide a powerful and versatile toolkit, allowing researchers to dissect the specific interactions of the Blood Group A Antigen Pentaose Type 1 in complex biological environments.

Table 1: Examples of Synthetic Probes and Their Research Applications

| Probe Type | Functionalization/Tag | Research Application |

| Glycan Array | Covalent linkage to a solid support | High-throughput screening for binding partners (proteins, antibodies, pathogens) |

| Fluorescent Probe | Conjugation with a fluorophore (e.g., FITC, Cy3) | Cellular imaging, flow cytometry, localization studies |

| Affinity Probe | Biotinylation | Pull-down assays, affinity chromatography, Surface Plasmon Resonance (SPR) |

| Immunogenic Probe | Conjugation to a carrier protein (e.g., BSA, KLH) | Antibody production, immunological studies |

Understanding Glycan Polymorphism in Disease Susceptibility

Glycan polymorphism refers to the variation in carbohydrate structures among individuals and populations. The most well-known example is the ABO blood group system, where the presence or absence of specific terminal sugars on a common precursor defines an individual's blood type. The expression of the Blood Group A Antigen Pentaose Type 1 is a key feature of this polymorphism and has been linked to susceptibility to a variety of diseases, particularly those involving pathogens that use host glycans as receptors for attachment.

Detailed research has established a significant link between the presence of A-type blood group antigens and susceptibility to certain infectious agents. For instance, the bacterium Helicobacter pylori, a major cause of gastritis and peptic ulcers and a primary risk factor for gastric cancer, utilizes blood group antigens for adhesion to the gastric mucosa. Specific strains of H. pylori express a lectin, known as BabA, which binds to blood group antigens, including the Type 1 chain structures. The presence of the Blood Group A antigen on the gastric epithelial cells can therefore facilitate bacterial colonization, potentially leading to a higher bacterial load and increased risk of associated pathologies.

This relationship extends to cancer research, where the expression of blood group antigens is often altered in malignant tissues. In some cancers, there is a re-expression of antigens that were present during fetal development or a loss of the expected antigens. The presence of the Blood Group A antigen has been investigated as a prognostic marker in various malignancies, including gastric cancer. The differential expression of this glycan can influence cell adhesion, signaling, and immune surveillance, thereby impacting tumor progression and metastasis.

Table 2: Research Findings on Blood Group A Antigen and Disease

| Disease/Condition | Research Finding | Implication |

| Helicobacter pylori Infection | The BabA adhesin of H. pylori can bind to blood group A antigens on gastric epithelial cells. | Individuals with blood group A may have increased susceptibility to colonization by certain H. pylori strains. |

| Gastric Cancer | Altered expression of blood group A antigens is observed in gastric tumor tissues compared to healthy tissue. | May serve as a prognostic marker and is implicated in the molecular mechanisms of tumor progression. |

Future research will continue to explore these associations, using advanced methodologies to understand how the polymorphism of the Blood Group A Antigen Pentaose Type 1 at the molecular level influences an individual's susceptibility to disease and to potentially leverage this knowledge for targeted therapies and personalized medicine.

Q & A

Q. What is the structural composition of blood group A antigen pentaose type 1, and how is it distinguished from related H antigen oligosaccharides?

Blood group A antigen pentaose type 1 (GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Gal) is a pentasaccharide characterized by an α1-3-linked N-acetylgalactosamine (GalNAc) added to the H antigen precursor (Fucα1-2Galβ1-3GlcNAcβ1-3Gal). This distinguishes it from H antigen pentaoses (e.g., type 2 H antigen: Fucα1-2Galβ1-4GlcNAcβ1-3Galβ1-4Glc), which lack the terminal GalNAc modification. Structural differentiation relies on techniques like nuclear magnetic resonance (NMR) to confirm glycosidic linkages and mass spectrometry (MS) for molecular weight validation .

Q. What methodologies are employed for the in vitro synthesis of blood group A antigen pentaose type 1?

Chemical synthesis typically involves sequential enzymatic glycosylation using recombinant glycosyltransferases (e.g., α1-3-GalNAc transferase) to extend the H antigen backbone. Functionalized derivatives (e.g., β-O-propargyl groups) are synthesized for click chemistry applications, enabling conjugation to carriers like proteins or fluorescent tags for interaction studies. Purification is achieved via high-performance liquid chromatography (HPLC) or affinity chromatography .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities between blood group A antigen pentaose type 1 and type 2 variants in experimental data?

Type 1 (Galβ1-3GlcNAc) and type 2 (Galβ1-4GlcNAc) isomers differ in their core galactose-N-acetylglucosamine linkages. Differentiation requires:

- NMR spectroscopy : Analyzing anomeric proton signals (e.g., β1-3 vs. β1-4 linkages) and nuclear Overhauser effects (NOEs) to confirm spatial arrangements.

- Enzymatic digestion : Using specific glycosidases (e.g., endo-β-galactosidases) to cleave type-specific linkages, followed by MS to identify digestion products .

Q. What experimental models are suitable for studying the immunogenic role of blood group A antigen pentaose type 1 in transfusion or transplantation rejection?

- In vitro assays : Surface plasmon resonance (SPR) or ELISA to quantify antibody-antigen binding kinetics using monoclonal antibodies (e.g., anti-A mAbs) .

- In vivo models : Nonhuman primate renal transplantation models (e.g., ABO-incompatible grafts) to study hyperacute rejection mediated by anti-A antibodies. Antigen expression on renal tubular epithelial cells (RTECs) can be validated via immunohistochemistry .

Q. How do researchers address contradictions in antigen expression data across different experimental conditions (e.g., temperature, pH)?

Discrepancies in antigen detection (e.g., variable antibody binding at 4°C vs. 37°C) are resolved by:

- Controlled agglutination assays : Testing anti-A mAbs under standardized conditions (pH, temperature) with graded RBC panels .

- Adsorption studies : Pre-adsorbing sera with antigen-negative cells to isolate specific antibodies .

Q. What strategies are used to investigate the biosynthetic regulation of blood group A antigen pentaose type 1 in secretory vs. non-secretory individuals?

- Gene expression profiling : Quantifying FUT1/FUT2 (fucosyltransferase) and ABO (GalNAc transferase) mRNA levels in mucosal tissues.

- Glycan microarray screening : Comparing antigen expression in secretory (FUT2+) vs. non-secretory (FUT2−) samples to identify H antigen dependency .

Methodological Challenges and Innovations

Q. What advanced techniques enable the study of blood group A antigen pentaose type 1 in host-microbe interactions?

- Click chemistry : Functionalizing the antigen with alkynyl groups (e.g., β-O-propargyl) for bioorthogonal conjugation to azide-modified bacterial surfaces, facilitating adhesion studies .

- Structural mimicry : Comparing its chitin-like backbone to rhizobial lipochitin oligosaccharides (LCOs) to explore evolutionary parallels in glycan recognition .

Q. How can glycan conformational databases improve computational modeling of blood group A antigen pentaose type 1?

Databases like those in provide NMR-derived torsion angles and molecular dynamics simulations to predict antigen-antibody docking. Researchers can cross-reference experimental data (e.g., NOESY correlations) with in silico models to validate binding epitopes .

Data Interpretation and Validation

Q. What analytical criteria ensure the reproducibility of blood group A antigen pentaose type 1 in glycan microarray studies?

Q. How do researchers reconcile conflicting reports on antigen expression levels in cell-based assays?

Standardization involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.